molecular formula C11H19BrO2 B14387233 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 89995-37-9

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14387233
CAS No.: 89995-37-9
M. Wt: 263.17 g/mol
InChI Key: DHOAOQOBHKFHBO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spirocyclic dioxane ring system. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde to form the spirocyclic dioxane ring. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The spirocyclic structure provides stability and rigidity, making it an ideal scaffold for the development of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
  • 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
  • 2,2-Dimethyl-1,4-dioxaspiro[4.5]decane

Uniqueness

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations.

Properties

CAS No.

89995-37-9

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

2-(bromomethyl)-3,3-dimethyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H19BrO2/c1-10(2)9(8-12)13-11(14-10)6-4-3-5-7-11/h9H,3-8H2,1-2H3

InChI Key

DHOAOQOBHKFHBO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2(O1)CCCCC2)CBr)C

Origin of Product

United States

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